7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It is a fluorinated derivative of indene, featuring a fluorine atom at the 7th position and an aldehyde group at the 5th position of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the fluorination of 2,3-dihydro-1H-indene-5-carbaldehyde. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 7-fluoro-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially improving its interaction with biological targets . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the fluorine atom, making it less lipophilic and potentially less biologically active.
7-chloro-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.
Uniqueness
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2758004-25-8 |
---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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